Ethyl 2-(3-aminopyrrolidin-1-yl)acetate
Description
Ethyl 2-(3-aminopyrrolidin-1-yl)acetate is a pyrrolidine-derived ethyl ester featuring a 3-amino substituent on the pyrrolidine ring. The pyrrolidine ring provides conformational rigidity, while the amino group enhances solubility and enables hydrogen bonding, critical for biological interactions.
Properties
IUPAC Name |
ethyl 2-(3-aminopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)6-10-4-3-7(9)5-10/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDLDOOIFPTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopyrrolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-aminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-(3-aminopyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopyrrolidin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-(3-aminopyrrolidin-1-yl)acetate with analogous compounds, focusing on structural motifs, synthetic routes, and physicochemical properties.
Pyrrolidine-Based Esters
- Ethyl 2-(pyrrolidin-1-yl)acetate (): Structural Difference: Lacks the 3-amino group on the pyrrolidine ring. Implications: Reduced hydrogen-bonding capacity and lower solubility compared to the amino-substituted derivative. Synthesis: Likely synthesized via alkylation of pyrrolidine with ethyl chloroacetate, a common route for such esters.
- Ethyl 2-(3-aminothietan-3-yl)acetate (): Structural Difference: Replaces pyrrolidine with a thietane (3-membered sulfur-containing ring).
Pyrazole- and Imidazole-Based Esters
- Ethyl 2-(3-aminopyrazol-1-yl)acetate hydrochloride (): Structural Difference: Pyrazole ring (aromatic, two adjacent nitrogen atoms) instead of pyrrolidine. The hydrochloride salt improves aqueous solubility.
Imidazole Derivatives (, e.g., Compounds A–F):

- Substituent Variations : Halogens (Cl, Br), trifluoromethyl, and methoxy groups on the imidazole ring.
- Implications :
- Halogens increase molecular weight and lipophilicity (e.g., Compound C: 4-chlorophenyl; MW ~308.5 g/mol).
- Methoxy groups (Compound B: 3,4,5-trimethoxyphenyl) enhance solubility but may reduce membrane permeability.
Complex Heterocyclic Derivatives
- Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate (–11): Structural Features: Imidazolidin core with a nitroimino group and chloropyridinyl substituent. Crystallographic Data:
- Bond lengths (C–N: ~1.34–1.47 Å) and angles (e.g., C6–N1–C2: 170.43°) indicate significant conjugation and planarity . Implications: The nitroimino group introduces strong electron-withdrawing effects, influencing redox properties.
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Key Research Findings
- Biological Relevance : Imidazole and pyrazole derivatives () are frequently explored for antimicrobial and anticancer activity, though data specific to the target compound are absent.
- Crystallography : SHELX software () is widely used for structural determination of similar esters, ensuring accurate bond parameter analysis .
- Synthetic Challenges: Amino-substituted pyrrolidines may require protective-group strategies to prevent side reactions during synthesis.
Biological Activity
Ethyl 2-(3-aminopyrrolidin-1-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its structural features that may influence biological activity. This article explores the biological activity associated with this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of an ethyl ester group linked to a pyrrolidine ring with an amino substituent. The unique combination of these structural elements is believed to confer distinct pharmacokinetic properties, which may enhance its therapeutic applications.
Antiviral Potential
Research indicates that compounds with similar pyrrolidine structures have been investigated for their potential as antiviral agents. This compound's structural features may enhance its stability and bioavailability, making it a candidate for further pharmacological studies in antiviral contexts.
Interaction Studies
Initial studies suggest that this compound interacts with various biological targets, including enzymes and receptors. Similar compounds have shown promise in modulating biological pathways relevant to disease processes, particularly in antiviral contexts.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed by comparing it with other compounds possessing similar structural motifs. For instance, the presence of the pyrrolidine ring is a common feature among several bioactive compounds, which often enhances their interaction with biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl ester, pyrrolidine ring | Potential antiviral activity |
| Compound A | Pyrrolidine derivative | Antiviral activity |
| Compound B | Similar ester structure | Enzyme inhibition |
Pharmacological Studies
A study on related compounds demonstrated that modifications in the pyrrolidine structure significantly influenced biological activity. For example, certain derivatives exhibited enhanced potency against specific viral strains .
In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound displayed moderate activity, with IC50 values suggesting potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

